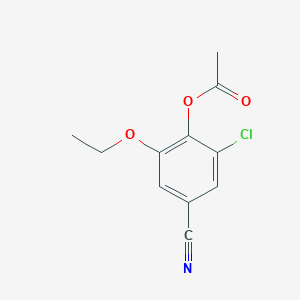
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide, also known as BI 2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in many types of cancer. BI 2536 has shown promise as a potential anticancer agent and has been the subject of extensive scientific research.
Wirkmechanismus
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 works by inhibiting the activity of PLK1, a protein that plays a critical role in cell division. PLK1 is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 has been shown to induce mitotic arrest in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 has been shown to have a range of biochemical and physiological effects. It induces mitotic arrest in cancer cells, leading to cell death. It also inhibits the growth of cancer cells and has been shown to be effective in animal models of cancer. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 has also been shown to have a low toxicity profile, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 in lab experiments include its specificity for PLK1 and its low toxicity profile. It has been extensively studied and is well-characterized, making it a reliable tool for scientific research. However, the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 include its complexity of synthesis and its high cost. Additionally, its specificity for PLK1 may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536. One area of interest is its potential as a therapeutic agent for cancer. Clinical trials have shown promising results, and further research is needed to determine its efficacy in different types of cancer. Another area of interest is its potential as a tool for studying cell division and the role of PLK1 in cancer. Further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 and its potential applications in scientific research and medicine.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of a palladium-catalyzed coupling reaction, which is followed by a series of purification steps to isolate the final product. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 is a complex process that requires significant expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-5-indolinecarboxamide 2536 has also been shown to be effective in animal models of cancer, indicating its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-26(22,23)20-7-6-12-10-13(2-4-15(12)20)18(21)19-14-3-5-16-17(11-14)25-9-8-24-16/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUTULMWLZUEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)



![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)


![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)

